molecular formula C17H19N3OS B13892166 2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13892166
M. Wt: 313.4 g/mol
InChI Key: FFRFKIPUVPQMGE-UHFFFAOYSA-N
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Description

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzyl group and an amino-methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the benzyl group and the amino-methylpropyl side chain enhances its interaction with molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H19N3OS/c1-11(2)14(18)15-19-16-13(8-9-22-16)17(21)20(15)10-12-6-4-3-5-7-12/h3-9,11,14H,10,18H2,1-2H3

InChI Key

FFRFKIPUVPQMGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3)N

Origin of Product

United States

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